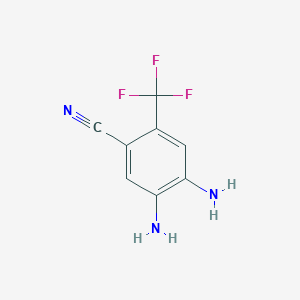

4,5-Diamino-2-(trifluoromethyl)benzonitrile

描述

Chemical Name: 4,5-Diamino-2-(trifluoromethyl)benzonitrile CAS Number: 882978-62-3 Molecular Formula: C₈H₅F₃N₃ Molecular Weight: 216.14 g/mol

This compound features a benzonitrile core substituted with two amino groups at positions 4 and 5 and a trifluoromethyl (-CF₃) group at position 2. The amino groups enhance reactivity in nucleophilic and hydrogen-bonding interactions, while the -CF₃ group contributes to lipophilicity and metabolic stability.

属性

IUPAC Name |

4,5-diamino-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7(14)6(13)1-4(5)3-12/h1-2H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLBUVFKKIJTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681086 | |

| Record name | 4,5-Diamino-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882978-62-3 | |

| Record name | 4,5-Diamino-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diamino-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Synthetic Route

| Step | Starting Material | Reaction Type | Key Reagents/Conditions | Outcome | Yield (%) | Purity (HPLC Area %) |

|---|---|---|---|---|---|---|

| 1 | 4-Amino-2-(trifluoromethyl)benzonitrile | Electrophilic substitution | Nitration with mixed acid (HNO₃/H₂SO₄), 0–5°C | 4-Amino-5-nitro-2-(trifluoromethyl)benzonitrile | Not specified | High (controlled) |

| 2 | Nitro intermediate | Reduction | Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl | 4,5-Diamino-2-(trifluoromethyl)benzonitrile | High (>80%) | >98 |

| 3 | Optional functional group modifications | Substitutions or protections | Various, depending on desired intermediates | Functionalized derivatives | Variable | High |

| 4 | Purification | Crystallization/filtration | Nonchromatographic methods | Pure final product | 73% overall | 98 |

This process was demonstrated to yield this compound in 73% overall yield with 98% purity by HPLC at a multihundred gram scale, showing excellent reproducibility and scalability.

Key Reaction Details and Conditions

Nitration Step:

The nitration of 4-amino-2-(trifluoromethyl)benzonitrile is carefully controlled using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C) to avoid over-nitration and side reactions. This step introduces a nitro group at the 5-position, yielding 4-amino-5-nitro-2-(trifluoromethyl)benzonitrile.Reduction Step:

The nitro group is subsequently reduced to an amino group using catalytic hydrogenation over palladium on carbon under hydrogen atmosphere or chemical reduction using tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is preferred for its cleaner reaction profile and higher yields, typically exceeding 80%.Purification:

The process employs nonchromatographic purification techniques such as crystallization and filtration, which are more suitable for scale-up and industrial production, ensuring a high purity product without the need for costly chromatographic separations.

Comparative Notes on Alternative Preparation Methods

| Method | Advantages | Limitations | Typical Yield & Purity |

|---|---|---|---|

| Nitration + Reduction (above) | Scalable, high purity, nonchromatographic | Requires careful temperature control | 73% overall yield, 98% purity |

| Direct amination of trifluoromethylbenzonitrile | Fewer steps if feasible | Often low regioselectivity, side reactions | Not well-documented |

| Sandmeyer-type cyanide introduction + nitration | Useful for introducing cyano group early | Multi-step, hazardous reagents (cyanide) | Variable |

| Catalytic hydrogenation of nitro derivatives | Clean reduction, high yield | Requires hydrogenation equipment | >80% yield |

The described nitration followed by catalytic reduction remains the most practical and industrially viable method to prepare this compound at scale.

Summary Table of Research Findings

化学反应分析

Types of Reactions: 4,5-Diamino-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Electrophilic substitution reactions may require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Nitroso derivatives or nitro compounds.

Reduction: Primary or secondary amines.

Substitution: Substituted benzene derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4,5-diamino-2-(trifluoromethyl)benzonitrile is with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group enhances the compound's reactivity due to its electronegative nature, influencing its interactions with biological systems and materials.

Anticancer Research

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as potential anti-cancer agents. Studies suggest that these compounds can inhibit endothelial cell growth, which is crucial in cancer progression. The mechanism of action may involve interference with cellular signaling pathways or direct interaction with biomolecules.

Antimalarial Development

Recent investigations have highlighted the potential of this compound as a novel antimalarial agent. Given the increasing resistance to standard treatments like artemisinin-based therapies, new compounds with unique mechanisms of action are urgently needed. This compound's structural characteristics could lead to the development of effective treatments against resistant strains of malaria .

Synthesis of Polyimides

This compound has been utilized in the synthesis of unsymmetrical polyimides (PIs). These materials are known for their thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and electronics . The incorporation of this compound into polymer matrices can enhance the overall properties of the resulting materials.

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated their ability to inhibit cancer cell proliferation through various assays. The results indicated that modifications in the amino groups significantly affected biological activity, suggesting that this compound could be optimized for enhanced efficacy against specific cancer types.

Case Study 2: Synthesis Methodologies

Various synthesis methods for producing this compound have been explored. These methodologies highlight the versatility in synthetic approaches available for this compound on both laboratory and industrial scales. Common techniques include nucleophilic substitution reactions and coupling reactions that leverage its unique functional groups .

作用机制

The mechanism by which 4,5-Diamino-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Structural and Functional Differences

- Reactivity: The dual amino groups in the target compound enhance nucleophilic reactivity compared to mono-amino (CAS 654-70-6) or halogenated analogs (e.g., 4-Fluoro derivative, CAS 194853-86-6). This makes it a versatile intermediate for constructing heterocycles or amide bonds . Halogenated derivatives (e.g., 4-Iodo, CAS 101066-87-9) are preferred in Suzuki-Miyaura cross-coupling reactions due to the iodine leaving group, a feature absent in amino-substituted analogs .

- Solubility and Stability: Amino groups increase water solubility via hydrogen bonding, whereas -CF₃ and halogens (F, Br, I) enhance lipid solubility. For example, this compound may exhibit balanced solubility for drug delivery, unlike the highly lipophilic 4,5-Dibromo analog .

- Applications: Pharmaceuticals: The target compound’s amino groups could facilitate interactions with biological targets (e.g., enzyme active sites), whereas halogenated analogs are more common in agrochemicals (e.g., Thifluzamide, CAS 130000-40-7) . Material Science: Bromine and iodine derivatives (e.g., 4,5-Dibromo analog) are utilized in organic electronics due to their electron-withdrawing properties .

Research Findings and Key Observations

The target compound’s amino groups could similarly serve as anchors for further functionalization .

Regulatory Considerations: 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) is tightly controlled in pharmaceuticals (≤0.1% impurity limit), underscoring the impact of even minor structural differences on regulatory compliance .

Thermodynamic Stability: Halogenated analogs (e.g., 4-Fluoro derivative) exhibit greater thermal stability compared to amino-substituted compounds, which may degrade under harsh conditions due to amine oxidation .

生物活性

4,5-Diamino-2-(trifluoromethyl)benzonitrile (CAS No. 882978-62-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C9H8F3N3

- Molecular Weight : 229.18 g/mol

- Structure : The compound features a benzonitrile core with two amino groups and a trifluoromethyl substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. This interaction can lead to various biochemical responses, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

In Vitro Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

In vitro assays indicate that the compound displays stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting its potential as a selective antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated using animal models. Research findings indicate that administration of this compound leads to significant reductions in inflammation markers.

Key Findings from Animal Studies

- Reduction in Paw Swelling : A study on mice showed that treatment with the compound resulted in lower paw swelling compared to control groups.

- Cytokine Levels : The compound was associated with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Study on Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against enteric pathogens. The results revealed that the compound effectively reduced bacterial counts by over 3 log CFU in time-kill kinetic assays. Mechanistic investigations suggested that it induces stress on the bacterial cell envelope, leading to cell death through disruption of the proton motive force (PMF) .

Study on Inflammatory Response

In another study examining its anti-inflammatory effects, the compound was administered to mice subjected to an inflammatory stimulus. Results indicated a significant reduction in paw swelling and lower levels of inflammatory mediators compared to untreated controls, highlighting its potential therapeutic application in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 4,5-Diamino-2-(trifluoromethyl)benzonitrile in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Waters Spherisorb ODS-2) is effective. Use a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to resolve impurities. Retention time comparisons and UV detection at 220–260 nm are critical for quantification. Calibrate with reference standards and validate using USP monograph protocols for related amino-trifluoromethylbenzonitrile derivatives .

Q. How can researchers synthesize this compound from nitro precursors?

- Methodological Answer : Reduce nitro groups using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Post-reduction, basify with 10% NaOH, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Handle the diamine product immediately due to instability .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. Store in airtight containers at 2–8°C. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to SDS guidelines for acute toxicity (Category 3) and ecological disposal protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structural confirmation be resolved?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ¹⁹F) with high-resolution mass spectrometry (HRMS). For ambiguous signals, use 2D NMR (COSY, HSQC) or computational modeling (DFT) to predict chemical shifts. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What synthetic strategies optimize yield while minimizing impurities in large-scale synthesis?

- Methodological Answer : Employ Pd-catalyzed coupling or boronic acid intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to enhance regioselectivity. Use flow chemistry for controlled reaction kinetics and in-line UV monitoring. Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Q. How can metabolites or degradation products of this compound be characterized in biological systems?

- Methodological Answer : Use LC-HRMS in negative ionization mode to detect metabolites. Track diagnostic fragments (e.g., m/z 279.0751 for dehydration products). Apply isotope-labeled analogs or H/D exchange studies to confirm fragmentation pathways. Validate with synthetic reference standards for key metabolites .

Key Notes for Experimental Design

- Impurity Profiling : Cross-reference USP methods for amino-trifluoromethylbenzonitrile analogs to establish acceptance criteria (e.g., ≤0.1% for related substances) .

- Reaction Scaling : For boronic acid intermediates, maintain inert conditions (argon) and stoichiometric control to avoid side reactions .

- Metabolite Studies : Use liver microsomes or hepatocyte models to simulate in vivo metabolism, followed by HRMS for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。